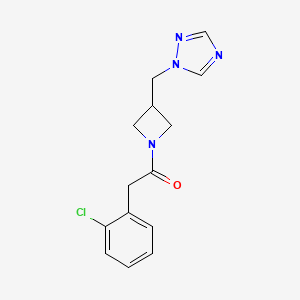

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one

描述

属性

IUPAC Name |

2-(2-chlorophenyl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c15-13-4-2-1-3-12(13)5-14(20)18-6-11(7-18)8-19-10-16-9-17-19/h1-4,9-11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJAQCQWOQGNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CC=C2Cl)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Azetidine Ring Formation: The azetidine ring can be formed via a cyclization reaction involving a suitable precursor.

Coupling Reactions: The triazole and azetidine rings are then coupled with a chlorophenyl ethanone derivative through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

科学研究应用

The biological activity of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one is primarily attributed to its interaction with specific molecular targets. The azetidine and triazole rings modulate enzyme and receptor activities, leading to various biological effects:

Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of microbial strains. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity : The compound has demonstrated significant cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7). In vitro studies have reported IC50 values suggesting potent anticancer potential.

Case Studies

Several studies have highlighted the applications of this compound in various therapeutic areas:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of derivatives based on triazole structures. The results indicated that modifications to the azetidine ring significantly enhanced antimicrobial activity against resistant strains .

- Anticancer Research : Research conducted at Zaporizhzhia State Medical University investigated the anticancer properties of this compound on various cancer cell lines. The findings revealed that specific structural modifications could increase cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

- Pharmacological Insights : A comprehensive review in Pharmaceutical Sciences discussed the role of triazole derivatives in modern medicine. It highlighted that compounds like this compound are promising candidates for further development due to their multifaceted biological activities .

作用机制

The mechanism of action of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s biological effects.

相似化合物的比较

Table 1: Structural and Functional Group Comparison

Key Observations:

- Azetidine vs.

- Chlorophenyl vs. Fluorophenyl: Fluorinated derivatives (e.g., 1-(2,4-difluorophenyl)-2-(triazolyl)ethanone ) exhibit higher metabolic stability due to fluorine’s electronegativity, whereas chlorophenyl groups may improve hydrophobic interactions.

- Oxime Ethers vs. Azetidinyl : Oxime ether derivatives (e.g., compound 4a ) show fungicidal activity but lack the azetidine scaffold, suggesting divergent pharmacokinetic profiles.

Table 2: Activity Data for Selected Compounds

Key Findings:

- Triazole Role : The 1,2,4-triazole group is critical for antifungal activity, likely via cytochrome P450 inhibition (e.g., epoxiconazole’s mode of action ).

- Chlorophenyl Impact : Chlorine substituents enhance potency against resistant strains but may increase environmental persistence.

- Azetidine vs. Oxirane : Epoxiconazole’s oxirane ring improves systemic mobility in plants, whereas azetidine-containing compounds may exhibit faster degradation .

Physicochemical and Environmental Properties

Table 3: Physicochemical Comparison

Key Notes:

- LogP Trends : Chlorophenyl and triazole groups increase lipophilicity, favoring membrane penetration but reducing aqueous solubility.

- Environmental Impact : Epoxiconazole’s strong soil adsorption minimizes leaching , whereas azetidine’s smaller ring may enhance biodegradability.

生物活性

The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one is a novel chemical entity characterized by its unique structural features, including an azetidine ring and a triazole moiety. These structural components are often associated with significant biological activity, making this compound a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 286.33 g/mol. The presence of the triazole ring is particularly noteworthy due to its established role in various biological applications, including antifungal and anticancer activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4O |

| Molecular Weight | 286.33 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine and triazole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects such as:

- Antimicrobial Activity : The triazole moiety has been shown to inhibit fungal cytochrome P450 enzymes, suggesting potential antifungal properties.

- Anticancer Activity : Compounds containing similar structural motifs have demonstrated efficacy against various cancer cell lines.

Antimicrobial Activity

Preliminary studies have indicated that the compound exhibits antimicrobial properties. For instance, compounds with triazole rings have been effective against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest promising activity:

| Compound | Target | MIC (µM) |

|---|---|---|

| Triazole Derivative | Staphylococcus aureus | 20–40 |

| Azetidine-based Compound | Escherichia coli | 40–70 |

Anticancer Activity

Research into the anticancer potential of triazole derivatives has shown that they can induce apoptosis in cancer cells. For example, studies demonstrated that certain triazole-containing compounds exhibited IC50 values in the nanomolar range against various cancer cell lines.

Case Studies

Several studies have explored the biological implications of compounds similar to This compound :

- Study on Antifungal Activity : A study assessed the antifungal properties of triazole derivatives against Candida species, revealing effective inhibition at low concentrations.

- Anticancer Efficacy : Research highlighted that azetidine derivatives showed significant cytotoxicity against breast cancer cell lines, indicating the potential for therapeutic applications.

- In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of related compounds, demonstrating favorable bioavailability and reduced toxicity profiles.

常见问题

Q. What synthetic routes are commonly employed for preparing 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one?

Methodological Answer: A nucleophilic substitution reaction is often utilized, where the azetidine ring is functionalized with a triazole moiety. For example, 1,2,4-triazole can react with a halogenated precursor (e.g., 2-chloro-1-(azetidin-3-yl)ethanone) in the presence of a base like K₂CO₃ and a phase-transfer catalyst (e.g., PEG-1000) in a polar aprotic solvent (e.g., THF) at 65°C for 5 hours. Post-reaction, the product is extracted using THF, dried with MgSO₄, and purified via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with specific attention to azetidine ring protons (δ 3.5–4.5 ppm) and triazole protons (δ 7.5–8.5 ppm).

- GC-MS/HPLC : Used to assess purity (≥95% recommended for biological assays) and identify byproducts .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous triazole-containing compounds .

Q. How is the compound screened for initial biological activity?

Methodological Answer: In vitro assays targeting fungal or bacterial pathogens (e.g., Candida albicans) are prioritized due to the triazole group’s known antifungal properties. Minimum inhibitory concentration (MIC) tests are conducted using serial dilutions in microtiter plates, with fluconazole as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies may arise from impurities or stereochemical variations. Perform:

- HPLC-PDA/MS : Detect trace impurities (<1%) that might inhibit or enhance activity.

- Chiral Chromatography : Verify enantiomeric purity, as biological targets (e.g., fungal CYP51 enzymes) are stereosensitive.

- Dose-Response Curves : Compare EC₅₀ values across multiple assays to confirm potency trends .

Q. What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

Q. How can computational methods predict structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Model interactions with target proteins (e.g., fungal lanosterol 14α-demethylase). Focus on hydrogen bonds between triazole N3 and heme iron.

- DFT Calculations (Gaussian 09) : Analyze electron density maps to prioritize substituents (e.g., fluorination at the chlorophenyl ring) for enhanced binding .

Q. What are key considerations in designing analogs to improve metabolic stability?

Methodological Answer:

- Isosteric Replacement : Substitute the azetidine ring with pyrrolidine to reduce CYP450-mediated oxidation.

- Deuterium Labeling : Replace hydrogen atoms at metabolically labile positions (e.g., benzylic C-H) to slow degradation.

- Metabolite Identification : Use LC-MS/MS to profile hepatic microsomal metabolites and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。